molecular formula C18H17NO3 B4140466 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4140466
M. Wt: 295.3 g/mol
InChI Key: MXDRBJSWSOVZMJ-UHFFFAOYSA-N
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Description

3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound that belongs to the class of isochromene derivatives. This compound is characterized by its unique structure, which includes a dihydroisochromene core, a carboxamide group, and two methylphenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with a suitable isochromene derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxo derivatives, while reduction can produce alcohols

Scientific Research Applications

3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence inflammatory pathways and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(3-methylphenyl)-N-(4-methylphenyl)aniline
  • 3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
  • 3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine

Uniqueness

3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is unique due to its specific structural features, such as the dihydroisochromene core and the presence of two methylphenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

3-methyl-N-(3-methylphenyl)-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-6-5-8-14(10-12)19-17(21)18(2)11-13-7-3-4-9-15(13)16(20)22-18/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDRBJSWSOVZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 6
3-methyl-N-(3-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

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